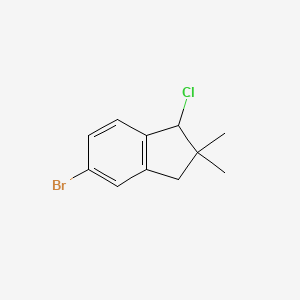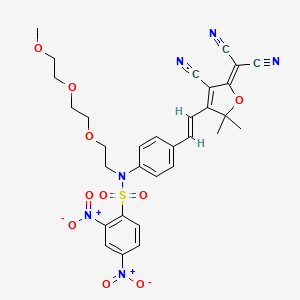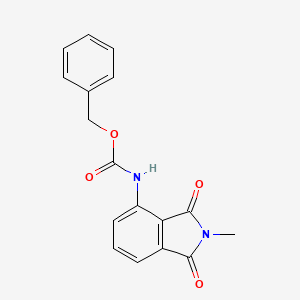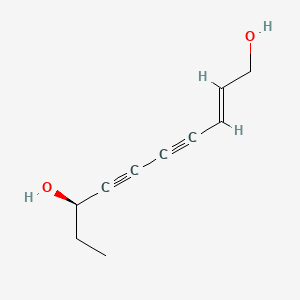
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol, also known as (R,E)-DEDD, is a synthetic, highly reactive organic compound that has been used in a variety of scientific research applications. It is an alkyne diol and is a product of the reaction between a terminal alkyne and a hydroxy-terminated diene. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
科学研究应用
(R,E)-DEDD has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and materials science. In organic synthesis, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides. In drug discovery, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including antibiotics, anti-cancer agents, and anti-inflammatory agents. In materials science, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides.
作用机制
The mechanism of action of (R,E)-DEDD is not yet fully understood. However, it is believed that (R,E)-DEDD acts as a proton donor, donating protons to other molecules and thereby altering their properties. Additionally, (R,E)-DEDD has been found to have an affinity for certain types of molecules, and it is believed that this affinity may contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R,E)-DEDD are not yet fully understood. However, it has been found to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, and it has been found to have an effect on the expression of certain genes. Additionally, (R,E)-DEDD has been found to have an effect on the metabolism of certain compounds, such as fatty acids and cholesterol, and it has been found to have an effect on the absorption of certain compounds, such as vitamins and minerals.
实验室实验的优点和局限性
The advantages of using (R,E)-DEDD for laboratory experiments include its high reactivity, its low cost, and its ease of synthesis. Additionally, (R,E)-DEDD has been found to be relatively stable and non-toxic, making it a safe and effective reagent for laboratory experiments. The main limitation of using (R,E)-DEDD for laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
未来方向
The potential future directions for research on (R,E)-DEDD include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and materials science. Additionally, further research into the synthesis of (R,E)-DEDD, its stability and solubility, and its potential toxicity could provide valuable insight into the compound and its potential uses. Finally, further research into the potential applications of (R,E)-DEDD in organic synthesis, drug discovery, and materials science could provide new and innovative ways to use the compound.
合成方法
The synthesis of (R,E)-DEDD can be achieved through a variety of methods. One of the most common methods is the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a base. This reaction is typically carried out at room temperature and results in the formation of a 1,2-diene-4,6-diyne-1,8-diol. Other methods for the synthesis of (R,E)-DEDD include the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a catalyst, the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a Lewis acid, and the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a base and a Lewis acid.
属性
IUPAC Name |
(E,8R)-dec-2-en-4,6-diyne-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3/b7-5+/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBMIOGKDCDLDH-BREXMAIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC#CC=CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#CC#C/C=C/CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,E)-Deca-2-ene-4,6-diyne-1,8-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

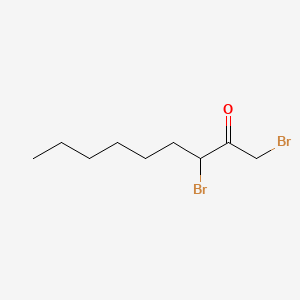

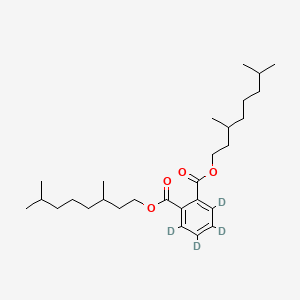
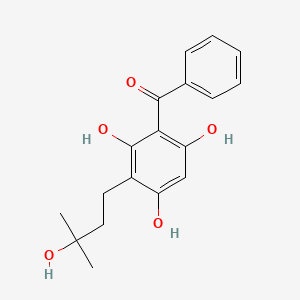

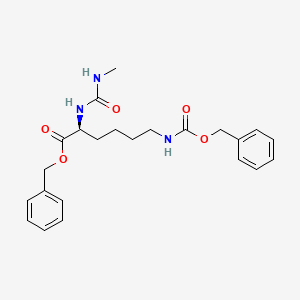
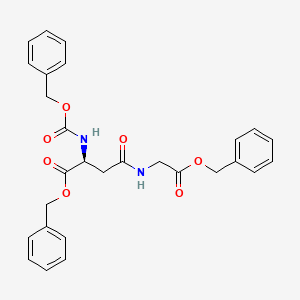
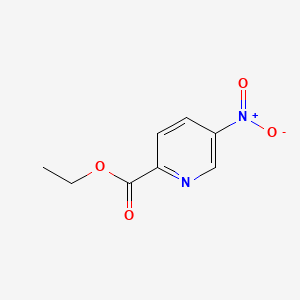
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
